molecular formula C12H17NO2 B8736709 3-(3-Methoxy-phenyl)-piperidine-3-ol CAS No. 87996-60-9

3-(3-Methoxy-phenyl)-piperidine-3-ol

Cat. No.: B8736709
CAS No.: 87996-60-9
M. Wt: 207.27 g/mol
InChI Key: ZHVVKZZITMJIDF-UHFFFAOYSA-N
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Description

3-(3-Methoxy-phenyl)-piperidine-3-ol is a substituted piperidine derivative characterized by a hydroxyl group and a 3-methoxyphenyl substituent at the third position of the six-membered piperidine ring. The methoxy group on the phenyl ring contributes to its electronic and steric properties, making it a candidate for pharmacological studies.

Properties

CAS No.

87996-60-9

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(3-methoxyphenyl)piperidin-3-ol

InChI

InChI=1S/C12H17NO2/c1-15-11-5-2-4-10(8-11)12(14)6-3-7-13-9-12/h2,4-5,8,13-14H,3,6-7,9H2,1H3

InChI Key

ZHVVKZZITMJIDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCNC2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(3-Methoxy-phenyl)-piperidine-3-ol with analogs featuring piperidine, pyrrolidine, or pyridine cores and varying substituents:

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Piperidine 3-methoxyphenyl at C3 C12H17NO2 221.27 Potential pharmaceutical intermediate
5-(3-Methoxyphenyl)pyrrolidin-3-ol Pyrrolidine 3-methoxyphenyl at C5 C11H15NO2 205.24 Not specified; structural analog
3-[(3-Fluorophenoxy)methyl]piperidin-3-ol Piperidine (3-fluorophenoxy)methyl at C3 C12H16FNO2 225.26 Pharmaceutical intermediate
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol Pyrrolidine 3-(trifluoromethyl)phenyl at C1 C11H12F3NO 231.22 No activity data
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol Pyridine 2-fluoro-3-methoxyphenyl at C5 C12H10FNO2 219.21 Pyridine-based analog

Key Observations:

  • Core Structure Impact : Piperidine derivatives generally exhibit higher molecular weights compared to pyrrolidine analogs due to the six-membered ring. Pyridine derivatives (e.g., ) introduce aromaticity, altering electronic properties.
  • Substituent Effects :
    • Methoxy Groups : Electron-donating methoxy groups (e.g., in the target compound) enhance lipophilicity and may improve blood-brain barrier penetration compared to electron-withdrawing groups like fluorine or trifluoromethyl .
    • Halogen Substituents : Fluorine or chlorine (e.g., ) increase metabolic stability and binding affinity in some receptor systems .

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